Product packaging for Lugdunin(Cat. No.:CAS No. 1989698-37-4)

Lugdunin

Cat. No.: B10752830
CAS No.: 1989698-37-4
M. Wt: 783.0 g/mol
InChI Key: QZNGYMKAHFFKCJ-ZBQZSICZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lugdunin is a novel cyclic thiopeptide antibiotic, first isolated from Staphylococcus lugdunensis, representing a new class of antimicrobial compounds with a unique bactericidal mode of action. Its primary research value lies in its potent activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), making it a critical tool for investigating alternative strategies to combat multidrug-resistant bacterial infections. Unlike conventional antibiotics that target essential cellular processes like protein synthesis or cell wall formation, this compound exerts its effect by targeting the bacterial cell membrane. Research indicates it interacts with the lipid bilayer, primarily with the cell wall precursor lipid II, inducing membrane depolarization and causing rapid, irreversible cytotoxicity. This unique mechanism, which differs fundamentally from established antibiotic classes, significantly reduces the likelihood of cross-resistance and provides a valuable model for studying novel bacterial killing pathways. Researchers utilize this compound in microbiology and infectious disease studies to explore its full therapeutic potential, understand resistance development, and elucidate the complex interplay within the human microbiome, as its production by a commensal bacterium highlights a natural defense strategy. This product is supplied For Research Use Only, supporting advanced in vitro investigations into next-generation antimicrobial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H62N8O6S B10752830 Lugdunin CAS No. 1989698-37-4

Properties

CAS No.

1989698-37-4

Molecular Formula

C40H62N8O6S

Molecular Weight

783.0 g/mol

IUPAC Name

(1R,4R,7S,10R,13S,16R,19S)-7-(1H-indol-3-ylmethyl)-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C40H62N8O6S/c1-19(2)15-27-35(50)45-31(21(5)6)38(53)47-32(22(7)8)39(54)48-33(23(9)10)40-44-29(18-55-40)36(51)46-30(20(3)4)37(52)43-28(34(49)42-27)16-24-17-41-26-14-12-11-13-25(24)26/h11-14,17,19-23,27-33,40-41,44H,15-16,18H2,1-10H3,(H,42,49)(H,43,52)(H,45,50)(H,46,51)(H,47,53)(H,48,54)/t27-,28+,29+,30-,31+,32-,33+,40?/m1/s1

InChI Key

QZNGYMKAHFFKCJ-ZBQZSICZSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C2N[C@@H](CS2)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(CS2)C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

Biosynthesis of Lugdunin

Genetic Basis of Lugdunin Production

The genetic information required for this compound biosynthesis is organized within a dedicated gene cluster in the S. lugdunensis genome. mcgill.cawikipedia.orgebi.ac.uk

Non-ribosomal Peptide Synthetase (NRPS) Gene Cluster Organization

The this compound biosynthetic gene cluster (BGC) spans approximately 30 kbp and contains the genes responsible for this compound synthesis. wikipedia.orgebi.ac.uknih.gov The core of this cluster consists of four NRPS genes, designated lugA, lugB, lugC, and lugD. mcgill.cawikipedia.orgebi.ac.uknih.gov These genes encode the multienzyme complexes that assemble the peptide backbone of this compound. mcgill.cawikipedia.org The BGC also includes genes for ancillary enzymes and putative regulatory proteins. wikipedia.orgnih.govresearchgate.net

Identification and Functional Annotation of lug Genes (lugA, lugB, lugC, lugD)

The genes lugA, lugB, lugC, and lugD encode the four non-ribosomal peptide synthetases involved in this compound assembly. mcgill.cawikipedia.orgebi.ac.uknih.gov These NRPS enzymes contain specific domains responsible for substrate recognition, activation, and peptide bond formation. nih.govrsc.org LugD is identified as the first enzyme in the pathway, containing an adenylation (A) domain and a peptidyl carrier protein (PCP) domain. mcgill.ca It is predicted to initiate synthesis by activating and binding the first amino acid, cysteine. mcgill.ca The NRPS assembly line, consisting of LugD and the modules within LugABC, is responsible for synthesizing the linear heptapeptide (B1575542) precursor. researchgate.net

Role of Ancillary Enzymes (lugT, lugZ, lugM)

In addition to the core NRPS enzymes, the this compound BGC contains genes encoding several ancillary enzymes that play crucial roles in the biosynthetic process. wikipedia.orgnih.govresearchgate.net

lugT: This gene encodes a putative type II thioesterase. nih.govresearchgate.net Type II thioesterases are known to "repair" stalled peptidyl carrier protein (PCP) domains, ensuring the efficiency of the NRPS assembly line. nih.govresearchgate.net

lugZ: This gene is homologous to 4′-phosphopantetheinyl transferases. nih.govresearchgate.net These enzymes are essential for converting the inactive apo-PCP domains of the NRPS into their active holo-forms by attaching the 4′-phosphopantetheine cofactor, which is necessary for carrying the growing peptide chain. nih.govresearchgate.net

lugM: This gene encodes a putative monooxygenase. wikipedia.orgnih.gov While its precise role in this compound biosynthesis is not fully elucidated, monooxygenases are generally involved in incorporating oxygen atoms into molecules, suggesting a potential tailoring modification step. wikipedia.orgnih.gov

The following table summarizes the identified lug genes and their proposed functions:

Gene Proposed Function
lugA Non-ribosomal peptide synthetase module(s)
lugB Non-ribosomal peptide synthetase module(s)
lugC Non-ribosomal peptide synthetase module(s) with terminal reductase
lugD Initiating non-ribosomal peptide synthetase module
lugT Type II thioesterase (PCP repair)
lugZ 4′-Phosphopantetheinyl transferase (PCP activation)
lugM Putative monooxygenase

Enzymatic Mechanisms of this compound Assembly

The assembly of this compound follows the principles of non-ribosomal peptide synthesis, involving a step-wise enzymatic process. nih.govmdpi.com

Non-ribosomal Peptide Synthesis Logic and Modules

Non-ribosomal peptide synthetases (NRPS) are multienzyme complexes that synthesize peptides without the direct involvement of ribosomes or mRNA templates. mcgill.canih.govmdpi.com Instead, NRPS enzymes are organized into modules, each typically responsible for incorporating a single amino acid (or other carboxylic acid) into the growing peptide chain. nih.govrsc.org A standard NRPS module contains at least three core domains: an adenylation (A) domain for substrate activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for tethering the activated substrate, and a condensation (C) domain for catalyzing peptide bond formation between the growing chain and the incoming amino acid. nih.govrsc.org

In this compound biosynthesis, the NRPS assembly line, formed by LugD and modules within LugABC, sequentially activates and links amino acids. researchgate.net LugD activates cysteine, the first amino acid. mcgill.ca The subsequent modules in LugABC incorporate the other amino acids that form the heptapeptide backbone of this compound. researchgate.net The order and type of amino acids incorporated are determined by the substrate specificity of the A domains within each module. The this compound peptide backbone is composed of seven amino acids, including cysteine and multiple valine residues, some of which are in the D-configuration. wikipedia.orgbiotopics.co.uknews-medical.net The incorporation of D-amino acids is facilitated by epimerization domains, which are often associated with NRPS modules.

The linear heptapeptide is released from the NRPS machinery. researchgate.netresearchgate.net The release step involves the reduction of the tethered peptidyl thioester by a C-terminal reductase domain, likely located on LugC, yielding an aldehyde. researchgate.netresearchgate.net

Formation of the Thiazolidine (B150603) Heterocycle

A key feature of this compound is the presence of a thiazolidine heterocycle. mcgill.cawikipedia.orgbiotopics.co.uknews-medical.net This five-membered ring structure containing nitrogen, sulfur, and carbon atoms is formed post-assembly of the linear heptapeptide. biotopics.co.uknews-medical.net The formation of the thiazolidine ring is proposed to occur through an intramolecular reaction involving the N-terminal cysteine residue and the aldehyde group at the C-terminus of the linear peptide. researchgate.netresearchgate.net Specifically, the N-terminal cysteine residue is believed to nucleophilically attack the carbonyl carbon of the C-terminal aldehyde, leading to the formation of an imine intermediate. wikipedia.orgresearchgate.netresearchgate.net This imine is then attacked by the thiol group of the cysteine residue, resulting in the cyclization and formation of the stable thiazolidine ring. wikipedia.orgrsc.orgresearchgate.netresearchgate.net This cyclization event transforms the linear heptapeptide into the cyclic structure characteristic of this compound. biotopics.co.uk

The proposed mechanism involves a cascade reaction initiated by the release of the peptide as an aldehyde, followed by spontaneous cyclization to form the imine, and subsequent addition of the cysteine thiol to form the thiazolidine ring. researchgate.netresearchgate.net

Incorporation of D- and L-Amino Acids

A notable feature of this compound's structure is the presence of both D- and L-amino acids in an alternating configuration within its cyclic peptide backbone. biotopics.co.uknih.govresearchgate.net This alternating stereochemistry is essential for the antimicrobial activity of this compound. nih.govresearchgate.netresearchgate.net While the exact mechanism by which NRPS enzymes incorporate D-amino acids varies, it often involves epimerase domains within the NRPS modules that convert L-amino acids to their D-stereoisomers before incorporation. The this compound NRPS system is capable of incorporating three D-amino acids. wikipedia.org The alternating D- and L-amino acid backbone, along with the thiazolidine ring, are considered essential structural motifs for this compound's function. researchgate.netresearchgate.net Studies with synthetic analogues have confirmed the importance of this alternating stereochemistry for activity. nih.govresearchgate.net

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is tightly controlled to balance the metabolic cost of production with the ecological benefits it provides to S. lugdunensis. researchgate.netnih.gov This regulation involves specific regulatory genes encoded within the this compound BGC. researchgate.netasm.org

Two key regulatory genes, lugR and lugJ, have been identified within the this compound BGC. researchgate.netnih.gov Their roles in controlling this compound production and immunity have been characterized. researchgate.netasm.org LugR belongs to the TetR-like family of transcriptional regulators, and its gene is located directly upstream of the biosynthetic genes, likely forming a transcriptional unit with them (lugRABCTDZ). nih.govasm.org LugJ is predicted to be a winged-helix type HTH-containing transcriptional regulator and is encoded in the opposite direction upstream of the export and immunity genes (lugIEFGH). nih.gov

Studies involving the deletion of lugR or lugJ have shown that these genes act as repressors. researchgate.netasm.org Deletion of either lugR or lugJ led to increased this compound production and/or immunity in S. lugdunensis. researchgate.netasm.org

LugR and LugJ exert their regulatory effects by binding to specific inverted repeat sequences in the promoter regions of the operons they control. researchgate.netnih.gov LugR has been shown to repress the transcription of the biosynthetic operon lugRABCTDZ. researchgate.netasm.org LugJ, on the other hand, represses the transcription of the lugIEFGH operon, which is involved in this compound export and immunity. researchgate.netasm.org This differential control allows for coordinated regulation of both this compound production and the mechanisms that protect the producer cell from its own antimicrobial product. researchgate.netasm.org

Interestingly, this compound biosynthesis is subject to a feed-forward regulatory mechanism, also described as autoinduction, where the product, this compound itself, acts as an inducer of its own biosynthesis and secretion. researchgate.netnih.gov This is in contrast to typical feedback inhibition mechanisms where the product represses its synthesis. nih.gov

The repressors LugR and LugJ are released from their cognate promoter regions upon binding of exogenous this compound. researchgate.netnih.gov This interaction de-represses the transcription of the lugRABCTDZ biosynthetic operon and the lugIEFGH export and immunity operon, thereby enhancing this compound production and secretion. researchgate.netnih.gov Even minor structural changes to this compound derivatives can abolish their ability to induce expression, suggesting specific binding to LugR and LugJ. researchgate.netnih.gov This feed-forward loop likely serves to ensure sufficient this compound production when the compound is present in the environment, potentially indicating competition or favorable conditions for its activity. researchgate.netnih.gov While quorum sensing systems often involve transmembrane sensory proteins, the this compound BGC does not encode such a protein, suggesting that extracellular this compound may diffuse back into the cytoplasm to interact directly with the intracellular regulators LugR and LugJ. researchgate.net

Compound Information Table

Compound NamePubChem CID
This compound121596231

Data Table: this compound Biosynthetic Gene Cluster Components and Functions

GenePutative FunctionAssociated OperonRegulation by
lugANon-ribosomal peptide synthetase modulelugRABCTDZLugR
lugBNon-ribosomal peptide synthetase modulelugRABCTDZLugR
lugCNon-ribosomal peptide synthetase module (incorporates D/L Val)lugRABCTDZLugR
lugDNon-ribosomal peptide synthetase loading module (Cys)lugRABCTDZLugR
lugTType II thioesteraselugRABCTDZLugR
lugZ4'-phosphopantetheinyl transferaselugRABCTDZLugR
lugMPutative monooxygenaseSeparate/UnknownUnknown
lugRTranscriptional repressor (TetR-like)lugRABCTDZ (autoregulation)This compound
lugJTranscriptional repressor (winged-helix HTH-like)lugIEFGHThis compound
lugIPutative membrane protein (Export/Immunity)lugIEFGHLugJ
lugEABC transporter component (ATP-binding) (Export/Immunity)lugIEFGHLugJ
lugFABC transporter component (membrane) (Export/Immunity)lugIEFGHLugJ
lugGABC transporter component (ATP-binding) (Export/Immunity)lugIEFGHLugJ
lugHABC transporter component (membrane) (Export/Immunity)lugIEFGHLugJ

Mechanism of Antimicrobial Action

Bacterial Membrane Interactions

The primary target of lugdunin is the bacterial cytoplasmic membrane, where it induces rapid and significant disruption. nanion.denih.gov This interaction is crucial for its antimicrobial efficacy.

Dissipation of Cytoplasmic Membrane Potential

A key effect of this compound is the rapid dissipation of the bacterial cytoplasmic membrane potential. nanion.denih.govnih.govdzif.de This has been observed in various bacterial species, including Staphylococcus aureus and Bacillus subtilis, occurring quickly and in a concentration-dependent manner. nih.gov The dissipation of the membrane potential leads to an "energy standstill" within the bacterial cell, ultimately causing cell death. dzif.de Studies using fluorescent probes have confirmed the disruption of bacterial membrane potential upon this compound treatment.

Protonophore Activity and Cation Transport (H+, Na+, K+)

This compound acts as an ionophore, facilitating the transport of ions across the bacterial membrane. nih.govnih.govresearchgate.net A significant aspect of its activity is its function as a protonophore, causing acidification of the bacterial cytoplasm within minutes. nih.govnih.govresearchgate.netresearchgate.net Beyond protons, research has demonstrated that this compound also mediates the transport of monovalent cations, including K+, Na+, and Li+. nih.govnih.govresearchgate.netresearchgate.net Experiments using artificial lipid vesicles and varying salt concentrations in buffers have revealed this broader cation transport capability. nih.govresearchgate.netuni-goettingen.deresearchgate.net

Research findings on this compound's ion transport:

Ion Transport Observed Notes Source
H+ Yes Causes cytoplasmic acidification nih.govnih.govresearchgate.netresearchgate.net
Na+ Yes Transport mediated across membranes nih.govresearchgate.netresearchgate.netuni-goettingen.deresearchgate.net
K+ Yes Transport mediated across membranes. Higher affinity shown for K+ over Na+ and Li+. nih.govresearchgate.netresearchgate.netuni-goettingen.deresearchgate.net
Li+ Yes Transport mediated across membranes nih.govresearchgate.netresearchgate.net

Structural Basis of Membrane Disruption

The unique structure of this compound underlies its ability to disrupt bacterial membranes. dzif.deresearchgate.net

Formation of Peptide Nanotubes or Channels

Evidence suggests that this compound exerts its effects by forming channel-like structures or peptide nanotubes within the bacterial membrane. nanion.denih.govuni-goettingen.deresearchgate.net Upon insertion into the lipid bilayer, this compound monomers are proposed to self-assemble, forming hydrogen-bonded antiparallel β-sheets that create hydrophilic nanotubes spanning the membrane. uni-goettingen.deresearchgate.net This formation of nanotubes facilitates the translocation of ions. nanion.deresearchgate.net

Ion Selectivity and Comparison to Canonical Ionophores (e.g., Gramicidin (B1672133) A)

The ion selectivity of this compound has been investigated, and comparisons have been drawn to well-characterized ionophores like gramicidin A. nanion.denih.govnih.govresearchgate.netuni-goettingen.de this compound's ion selectivity profile largely resembles that of the 15-mer linear peptide gramicidin A. nih.govnih.govresearchgate.net Both compounds are thought to form channel structures that facilitate ion transport. nanion.denih.govuni-goettingen.deresearchgate.net Single-channel recordings have indicated that this compound exhibits conductance properties similar to gramicidin A, with a pore diameter estimated to be close to 4 Å. nanion.de This is comparable to the known pore diameter of gramicidin A. nanion.deresearchgate.net While gramicidin A forms non-selective ion channels that can lead to rapid cell lysis, this compound is described as selectively transporting cations without causing large membrane lesions or rupture at typical concentrations. researchgate.netuni-goettingen.de

Comparison of this compound and Gramicidin A Channel Properties:

Feature This compound Gramicidin A Source
Mechanism Forms peptide nanotubes/channels Forms ion channels nanion.denih.govuni-goettingen.deresearchgate.netresearchgate.net
Ion Transport H+, K+, Na+, Li+, Cs+ Monovalent cations (e.g., K+, Na+) nih.govresearchgate.netresearchgate.netuni-goettingen.deresearchgate.netresearchgate.net
Selectivity Largely resembles gramicidin A; selectively transports cations Less selective; forms non-selective channels nanion.denih.govnih.govresearchgate.netresearchgate.net
Pore Diameter Close to 4 Å Close to 4 Å nanion.deresearchgate.net

Role of Alternating D- and L-Amino Acid Configurations in Membrane Activity

A crucial structural feature of this compound is its peptide ring composed of alternating D- and L-amino acids. news-medical.netd-nb.inforesearchgate.net This unusual configuration is essential for the antimicrobial activity of the compound. news-medical.netnih.govd-nb.info Structure-activity relationship (SAR) studies involving synthetic analogues of this compound have highlighted the importance of this alternating stereochemistry. news-medical.netnih.govd-nb.info

Research indicates that the alternating D- and L-amino acids contribute significantly to how this compound interacts with bacterial membranes and forms membrane-spanning structures. asm.orgresearchgate.net The self-assembling nanotubular ion channels formed by this compound are reminiscent of structures formed by other cyclopeptides with alternating D- and L-amino acid designs. asm.org

Interestingly, studies have shown that the non-natural enantiomer (mirror image) of this compound displays equal antimicrobial activity to the naturally occurring form. news-medical.netdzif.deresearchgate.netnih.govd-nb.info This finding is significant because it suggests that this compound's mechanism of action does not rely on a stereospecific interaction with a chiral biological target, such as a specific protein receptor. news-medical.netdzif.deresearchgate.netnih.govd-nb.info Instead, this lack of stereospecificity supports the mechanism involving interaction with a small molecule or ion, consistent with its proposed role as an ionophore or channel former that disrupts the membrane potential. news-medical.netdzif.denih.gov The alternating D- and L-amino acid backbone, along with the cyclic structure and the thiazolidine (B150603) group, are identified as essential structural motifs for this compound's antimicrobial action and its ability to translocate protons across membranes. news-medical.netnih.govd-nb.info

Research findings on the structural requirements for this compound's activity, including the role of D- and L-amino acids, have been derived from synthesizing various derivatives and testing their activity. news-medical.netnih.govd-nb.info

Table 1: Key Structural Features and their Role in this compound Activity

Structural FeatureRole in Antimicrobial ActivityResearch Findings
Cyclic Peptide StructureEssential for activity. news-medical.netnih.govd-nb.infoSynthetic variants lacking the cyclic structure show reduced or no activity. news-medical.net
Thiazolidine GroupCritical for antibiotic activity. news-medical.netdzif.denih.govd-nb.info Forms part of the peptide ring. news-medical.netdzif.deDerivatives without the thiazolidine "clasp" have altered activity. news-medical.net Identified as an essential motif. nih.govd-nb.info
Alternating D- and L-Amino AcidsEssential for membrane activity and antimicrobial action. news-medical.netnih.govd-nb.inforesearchgate.net Contributes to channel formation. asm.orgresearchgate.netRequired for the peptide ring. news-medical.net Enantiomer shows equal activity, suggesting non-chiral target interaction. news-medical.netdzif.deresearchgate.netnih.govd-nb.info Essential motif identified in SAR studies. nih.govd-nb.info
Tryptophan ResiduesCritical for antibiotic activity. news-medical.net Intensifies interaction with the membrane. news-medical.netReplacement or modification affects activity. news-medical.net
Leucine ResiduesCritical for antibiotic activity. news-medical.netIdentified as an essential motif in SAR studies. nih.govd-nb.info

Antimicrobial Spectrum and Preclinical Efficacy Assessment

In Vitro Antimicrobial Efficacy Against Gram-Positive Pathogens

Lugdunin is a novel thiazolidine-containing cyclic peptide antibiotic produced by the human commensal bacterium Staphylococcus lugdunensis. nih.govnih.gov It demonstrates potent antimicrobial activity against a broad spectrum of Gram-positive bacteria. nih.govnih.govresearchgate.net The mechanism of action involves the dissipation of the bacterial cell's membrane potential. nih.govnih.govresearchgate.netnih.gov this compound forms hydrophilic, water-filled channel structures in lipid membranes, which facilitates the translocation of protons and monovalent cations, leading to the rapid destabilization of the membrane potential and subsequent bacterial death. nih.govnih.govnanion.de This ionophore mechanism is considered less prone to the development of resistance. nih.govnih.gov

This compound exhibits potent bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen notorious for causing difficult-to-treat infections. mdpi.commicrobiomesignatures.comdzif.de Its efficacy has been demonstrated against various MRSA strains, including those prevalent in hospital and clinical settings. mdpi.com Structure-activity relationship studies have confirmed that the distinctive thiazolidine (B150603) ring and the alternating D- and L-amino acid backbone are essential for its antimicrobial action. nih.gov The antibacterial activity of this compound strongly correlates with its ability to dissipate the membrane potential in S. aureus. nih.govnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA
CompoundOrganismMIC (µg/mL)MIC (µM)
This compoundStaphylococcus aureus (MRSA)3.13.9
Data sourced from: nih.gov

In addition to its effectiveness against MRSA, this compound has demonstrated potent antimicrobial activity against other significant Gram-positive pathogens, including Vancomycin-Resistant Enterococci (VRE). nih.govresearchgate.netmicrobiomesignatures.comnycu.edu.tw The ability of this compound to act against VRE is significant, as these bacteria are also a major cause of hospital-acquired infections with limited treatment options. The mode of action against VRE is consistent with its ability to dissipate the membrane potential, a mechanism that is also effective against vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains. nih.govnycu.edu.tw

Bacterial biofilms present a major challenge in treating infections due to their inherent tolerance to conventional antibiotics. mdpi.com Research into this compound's antibiofilm properties has revealed a nuanced activity profile. Studies have shown that this compound and its analogues exhibit poor inhibitory activity against the initial formation of MRSA biofilms. mdpi.com However, they demonstrate a surprising and potent ability to disperse established, mature MRSA biofilms. mdpi.com This dispersal activity is crucial, as it can break down the protective matrix of the biofilm, potentially rendering the bacteria more susceptible to antimicrobial agents or host immune responses.

Table 2: Biofilm Activity of this compound against MRSA
Activity TypeTarget OrganismObserved Efficacy
Biofilm Formation InhibitionMRSA (strain 43390)Poor
Mature Biofilm DispersalMRSAEffective
Data sourced from: mdpi.com

Persister cells are a subpopulation of dormant bacteria within a biofilm that exhibit high tolerance to antibiotics, contributing to the recalcitrance of chronic infections. mdpi.com this compound and its analogues have been shown to be effective against MRSA persister cells. mdpi.com This capability is a significant advantage, as many conventional antibiotics that can penetrate the biofilm matrix are ineffective against these non-dividing, metabolically dormant cells. The efficacy of this compound against both mature biofilms and the persister cells within them highlights its potential for addressing persistent MRSA infections. mdpi.com

Efficacy in Preclinical Animal Models

The promising in vitro activity of this compound has been further evaluated in preclinical animal models to assess its efficacy in a physiological context. nih.gov These studies have provided evidence of its effectiveness in reducing the colonization of pathogenic bacteria on epithelial surfaces. microbiomesignatures.comnih.gov

This compound has been shown to be effective in rodent models of S. aureus colonization. nih.govnih.gov Studies have demonstrated that the application of this compound can inhibit and reduce the bacterial load of S. aureus on the skin and in the nasal passages of rodents. nih.govresearchgate.net One study noted that treatment of mouse skin with this compound alone resulted in a slight, though not statistically significant, reduction in colonizing S. aureus. nih.gov However, the reduction in bacterial colonization was significantly enhanced when this compound was used in combination with conditioned medium from the skin commensal S. epidermidis. nih.gov This suggests that this compound can act in concert with factors from other commensal microbiota to protect against pathogen colonization. nih.gov The presence of this compound-producing S. lugdunensis in the human nose has been associated with a significantly lower rate of S. aureus carriage, reinforcing the findings from these animal models. nih.govekfs.de

Murine Infection Models (e.g., Keratitis, Pneumonia, Peritonitis) with this compound Derivatives

The preclinical efficacy of novel antimicrobial agents is critically evaluated through the use of in vivo infection models. For this compound derivatives, murine models of keratitis, pneumonia, and peritonitis have been instrumental in demonstrating their therapeutic potential against challenging pathogens. These studies provide essential data on the in vivo activity of these compounds, bridging the gap between in vitro antimicrobial susceptibility and potential clinical applications.

Research has focused on developing derivatives of this compound that not only retain the potent antimicrobial activity of the parent compound but also possess broader spectrums of activity and improved pharmacological properties. Two such derivatives, Lug-15 and WK6, have shown significant promise in various murine infection models. nih.govnih.govacs.org

In a murine model of keratitis caused by Methicillin-resistant Staphylococcus aureus (MRSA), the topical application of the cationic this compound derivative WK6 demonstrated notable therapeutic efficacy. nih.govacs.org Similarly, the multi-cationic derivative, Lug-15, has also shown significant potential in treating keratitis caused by both MRSA and Pseudomonas aeruginosa. nih.gov These findings highlight the potential of this compound derivatives as topical treatments for bacterial eye infections.

The utility of this compound derivatives has also been explored in a murine model of MRSA-induced pneumonia. Both Lug-15 and WK6 have demonstrated significant therapeutic potential in this model, suggesting their possible application in treating respiratory tract infections caused by this multidrug-resistant pathogen. nih.govnih.govacs.org

Furthermore, the efficacy of the cationic derivative WK6 was evaluated in a murine model of MRSA-induced peritonitis. The results indicated that WK6 showed therapeutic efficacy in this model of systemic infection, underscoring its potential for treating more invasive bacterial infections. nih.govacs.org

The following tables summarize the preclinical efficacy of this compound derivatives in these murine infection models.

Table 1: Preclinical Efficacy of this compound Derivative Lug-15 in Murine Infection Models

Infection ModelPathogenOutcome
KeratitisMRSASignificant therapeutic potential
KeratitisP. aeruginosaSignificant therapeutic potential
PneumoniaMRSASignificant therapeutic potential

Table 2: Preclinical Efficacy of this compound Derivative WK6 in Murine Infection Models

Infection ModelPathogenOutcome
KeratitisMRSATherapeutic efficacy demonstrated
PneumoniaMRSATherapeutic efficacy demonstrated
PeritonitisMRSATherapeutic efficacy demonstrated

Mechanisms of Bacterial Resistance and Producer Self Resistance

Studies on the Emergence of Resistance in Target Pathogens

Lugdunin exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) and vancomycin-resistant enterococci. researchgate.netresearchgate.netmdpi.comresearchgate.net Its mechanism of action involves dissipating the membrane potential of target bacteria, acting as a protonophore or cation ionophore by forming channels in the bacterial membrane. researchgate.netnih.govdzif.denih.govnih.gov This distinct mode of action differs from many conventional antibiotics. nih.gov

Studies have investigated the potential for target pathogens, such as S. aureus, to develop resistance to this compound. Notably, it has been reported that S. aureus did not spontaneously develop resistance to this compound even after multiple passages in cultures containing subinhibitory concentrations of the antibiotic. mdpi.comnih.gov This observed lack of spontaneous resistance development in laboratory settings is a promising characteristic for a potential therapeutic agent. mdpi.com The multi-level attack strategy of this compound, including its synergy with host defense peptides, is believed to contribute to the difficulty in resistance development. nih.govdzif.de

Elucidation of Producer Self-Resistance Mechanisms in Staphylococcus lugdunensis

As a producer organism, Staphylococcus lugdunensis must possess mechanisms to protect itself from the antimicrobial effects of this compound. Research has identified a specific gene cluster located upstream of the this compound biosynthesis genes that is responsible for this self-resistance and for the secretion of this compound. researchgate.netresearchgate.netresearchgate.netasm.orgnih.govasm.orguni-tuebingen.de This cluster includes genes encoding for ABC (ATP-binding cassette) transporters and an accessory membrane protein. researchgate.netasm.orgnih.govasm.org

The identified genes, lugIEFGH, form an operon and are necessary and sufficient to confer this compound resistance in S. lugdunensis. asm.org These genes encode two ABC transporters, LugEF and LugGH, and the small accessory membrane protein LugI. researchgate.netasm.orgnih.govasm.org

Identification and Function of ABC Transporters (lugEF, lugGH)

Two distinct ABC transporters, encoded by the lugEF and lugGH genes, play overlapping yet distinct roles in this compound secretion and self-resistance. researchgate.netasm.orgnih.gov

LugEF: This transporter has been shown to have a dominant role in the secretion of this compound from the cell. researchgate.netresearchgate.netresearchgate.netasm.orgasm.org While primarily involved in export, it also contributes to a minor extent to this compound resistance. researchgate.netasm.org

LugGH: In contrast to LugEF, the LugGH transporter plays a dominant role in conferring self-resistance to this compound. researchgate.netresearchgate.netresearchgate.netasm.orgasm.org It is hypothesized that LugGH is primarily responsible for resistance, possibly by taking up this compound from the membrane bilayer, thus preventing its accumulation to toxic levels within the producer cell. researchgate.netasm.org

Full-level this compound resistance in S. lugdunensis requires the presence of all four genes, lugEFGH. researchgate.netasm.orgnih.gov

Selectivity Profile of this compound Self-Resistance Mechanisms

The self-resistance mechanism mediated by LugIEFGH exhibits a notable degree of selectivity. nih.govasm.orgnih.govasm.org While LugIEFGH confers resistance to native this compound and certain this compound congeners with inverse structures or specific amino acid exchanges (e.g., at position 6), it does not affect susceptibility to a this compound variant with an exchange at position 2. nih.govasm.orgnih.govasm.orghpcr.jp Furthermore, this resistance mechanism does not confer cross-resistance to other cyclic peptide antimicrobials like daptomycin (B549167) or gramicidin (B1672133) S. nih.govasm.orgnih.govasm.orghpcr.jp

This observed selectivity suggests that the LugIEFGH transport system is largely specific for native this compound and closely related structural variants. researchgate.netnih.gov This specificity is a key characteristic that distinguishes the this compound resistance mechanism from some multidrug ABC exporters that have broader substrate specificities. nih.gov

The following table summarizes the roles of the LugIEFGH proteins:

ProteinPrimary RoleContribution to ResistanceContribution to Secretion
LugEFSecretionMinorDominant
LugGHSelf-ResistanceDominantWeak
LugIAccessory Membrane ProteinContributesContributes

Implications for Resistance Development in Therapeutic Contexts

The understanding of this compound's resistance mechanisms, both in target pathogens and the producer organism, has significant implications for its potential therapeutic use. The observed lack of spontaneous resistance development in S. aureus in laboratory settings is encouraging. mdpi.comnih.gov

The highly selective nature of the LugIEFGH self-resistance mechanism in S. lugdunensis is also a positive indicator. nih.govasm.orgnih.govasm.org This selectivity raises hopes that if this compound or optimized derivatives were to be used clinically, the spread of this specific resistance mechanism to other bacterial species, such as S. aureus, might not confer cross-resistance to other existing antimicrobials or even to slightly modified, more potent this compound variants. nih.govasm.orgnih.govasm.org Slight modifications to the this compound structure that maintain or enhance its antimicrobial activity might render these variants poor substrates for the LugIEFGH transporters, thus preserving their efficacy even if horizontal gene transfer of the lugIEFGH operon were to occur. nih.gov

However, continued monitoring and research are essential to fully understand the potential for resistance development under clinical pressure and the dynamics of horizontal gene transfer of the lugIEFGH locus.

Immunomodulatory Activities and Host Interaction

Induction of Host Defense Peptides (AMPs)

Lugdunin stimulates the expression of host-derived antimicrobial peptides (AMPs), which are crucial components of the innate immune system. researchgate.netnih.gov

Stimulation of Human Cathelicidin (B612621) LL-37 Expression

Research indicates that this compound increases the expression and release of human cathelicidin LL-37 in human keratinocytes and mouse skin. researchgate.netnih.govnih.gov LL-37 is a well-characterized AMP with broad-spectrum antimicrobial activity and immunomodulatory functions. medchemexpress.com This induction by this compound contributes to the host's ability to combat bacterial colonization. researchgate.netnih.gov

Synergistic Effects with Dermcidin-Derived Peptides

This compound exhibits synergistic antimicrobial activity with host-derived AMPs, including LL-37 and dermcidin-derived peptides such as DCD-1 and DCD-1L. researchgate.netresearchgate.netnih.govnih.govasm.org This synergy has been observed in the killing of S. aureus. researchgate.netnih.govnih.gov The synergistic action with dermcidin-derived peptides, which are constitutively expressed in eccrine sweat glands, is particularly notable given the habitat of S. lugdunensis on the skin surface. asm.orgresearchgate.net Mechanistically, the synergism with dermcidin-derived peptides is based on potentiated membrane depolarization of bacteria. asm.orgnih.govasm.orgresearchgate.net

Table 1: Synergistic Antimicrobial Activity of this compound with Host AMPs

Compound CombinationEffect on S. aureus KillingReference
This compound + LL-37Synergistic researchgate.netresearchgate.netnih.govnih.gov
This compound + Dermcidin-derived peptides (DCD-1, DCD-1L)Synergistic researchgate.netresearchgate.netnih.govnih.govasm.org

Modulation of Host Immune Responses

In addition to AMP induction, this compound modulates other aspects of the host immune response, particularly in keratinocytes. researchgate.netnih.gov

Chemokine Induction (e.g., CXCL8) in Keratinocytes

This compound is a potent inducer of pro-inflammatory chemokines, such as CXCL8 (also known as IL-8 or MIP-2), in human keratinocytes and mouse skin. researchgate.netnih.govnih.govmdpi.comresearchgate.net CXCL8 is a key chemokine involved in the recruitment of neutrophils and other immune cells to the site of infection. researchgate.netresearchgate.netmednexus.org

Table 2: this compound-Induced Chemokine in Keratinocytes

Cell TypeChemokine InducedReference
Human KeratinocytesCXCL8/IL-8/MIP-2 researchgate.netnih.govnih.govmdpi.comresearchgate.net
Mouse SkinCXCL8/MIP-2 researchgate.netnih.govnih.govresearchgate.net

Recruitment of Phagocytic Immune Cells (Monocytes, Neutrophils)

The induction of chemokines like CXCL8 by this compound leads to the recruitment of phagocytic innate immune cells, specifically monocytes and neutrophils, to the site of potential infection in vivo. researchgate.netresearchgate.netnih.govnih.govnih.govmdpi.comresearchgate.netpnas.orgexlibrisgroup.com This recruitment is an immediate and early pro-inflammatory response aimed at clearing pathogens. researchgate.net Studies in mice have shown significantly enhanced recruitment of monocytes and neutrophils in this compound-treated skin. researchgate.net

Involvement of TLR/MyD88-Dependent Pathways

The this compound-induced expression of LL-37 and pro-inflammatory chemokines, such as CXCL8/MIP-2, in human keratinocytes and mouse skin occurs via a Toll-like receptor (TLR)/MyD88-dependent mechanism. researchgate.netnih.govnih.govresearchgate.netexlibrisgroup.com Specifically, this compound-induced CXCL8 expression and protein release in HEK cells have been shown to be TLR2 dependent in a concentration-dependent manner. researchgate.net The MyD88 protein is an adaptor molecule involved in signaling pathways downstream of most TLRs, leading to the induction of inflammatory cytokines. nih.govuni-tuebingen.de The recruitment of monocytes and neutrophils in mice treated with this compound was also found to be completely impaired in MyD88-ko and 5xTLR-ko mice, further supporting the involvement of this pathway. researchgate.net

Table 3: Signaling Pathway Involved in this compound's Immunomodulatory Effects

Effect Induced by this compoundInvolved PathwayReference
Induction of LL-37 and CXCL8 in keratinocytes and mouse skinTLR/MyD88-dependent researchgate.netnih.govnih.govresearchgate.netexlibrisgroup.com
Recruitment of Monocytes and Neutrophils in vivoTLR/MyD88-dependent researchgate.netnih.govnih.govresearchgate.netexlibrisgroup.com
CXCL8 induction in HEK cellsTLR2-dependent researchgate.net

Synthetic Analogues and Structure Activity Relationships Sar

Methodological Advances in Lugdunin Synthesis

The exploration of this compound's SAR necessitates efficient and versatile synthetic methods to produce the parent compound and a variety of analogues. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), has played a vital role in this endeavor. mcgill.catu.ac.thgoogle.com

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS has been established as a key method for the synthesis of this compound and its derivatives. mcgill.catu.ac.thuni-tuebingen.de This approach allows for the stepwise assembly of the peptide chain while anchored to a solid support, simplifying purification steps. encyclopedia.pub A customized SPPS strategy was developed specifically to facilitate the formation of the unique thiazolidine (B150603) heterocycle within the cyclic heptapeptide (B1575542) structure of this compound. mcgill.ca The synthesis typically involves the use of an aldehyde-generating resin and the assembly of the peptide chain, followed by deprotection and release of the linear aldehyde from the resin. nih.gov The thiazolidine ring is formed through the cyclization of L-cysteine and D-valine via oxidative disulfide bonding. SPPS enables the precise structural modifications required for SAR studies. Optimization of the SPPS method for this compound and its derivatives has led to the use of more accessible and cost-effective resins. uni-tuebingen.de

Modular Synthesis Approaches for Derivatives

Modular synthesis approaches complement SPPS by providing flexibility in generating diverse this compound derivatives. These strategies often take advantage of pre-synthesized building blocks, such as the thiazolidine moiety. researchgate.net This allows for the ready availability of distinct this compound analogues with variations in specific amino acid residues. researchgate.net The incorporation of non-natural amino acids, such as propargylglycine (B1618536), further expands the diversity of this class of thiazolidine cyclopeptides and can enable further modifications, such as surface immobilization. nih.govuni-tuebingen.de Combinatorial modification strategies, including in situ modification of tryptophan through radical reactions and amino acid site-specific mutation, have been developed to transform this compound into cationic cyclic peptide antibiotics with improved properties. acs.orgresearcher.lifenih.gov

Identification of Essential Structural Motifs for Antimicrobial Activity

Comprehensive SAR studies, often involving alanine (B10760859) scanning and stereo scanning, have been conducted to pinpoint the structural features critical for this compound's antimicrobial efficacy. nih.govresearchgate.netmcgill.ca

Criticality of the Cyclic Peptide Backbone and Thiazolidine Ring

Research has clearly demonstrated that both the cyclic structure of the peptide and the presence of the thiazolidine ring are essential for this compound's antimicrobial activity. nih.govresearchgate.netphys.org Linear this compound peptides or homodetic analogues where the ring is composed solely of normal peptide bonds have shown inactivity against MRSA strains. nih.govresearchgate.net Furthermore, modifications to the thiazolidine ring, such as replacing the secondary amine proton with a tertiary amine through methylation or acetylation, result in inactive compounds, highlighting the indispensability of the thiazolidine ring and its secondary amine for bioactivity. nih.govresearchgate.net The thiazolidine ring is described as a unique heterocycle that forms part of the backbone and is a key component for this compound's activity. researchgate.net

Importance of Specific Amino Acid Residues (Tryptophan, Leucine)

Specific amino acid residues within the this compound sequence have been identified as crucial for its antibacterial activity. Alanine scanning studies, where each amino acid is successively replaced by alanine, revealed that the exchange of Tryptophan (Trp) and Leucine (Leu) for alanine had the most pronounced impact, resulting in significantly reduced or abolished activity. nih.govresearchgate.net This indicates that Tryptophan and Leucine are crucial for the antibacterial activity, while exchanges of other residues like valine may be better tolerated, although with varying degrees of impact on activity. nih.govresearchgate.net The importance of Tryptophan and Leucine suggests an interaction with the hydrophobic region of bacterial membranes, consistent with their abundance in peptides that interact with cell membranes. nih.gov Incorporating an additional tryptophan molecule has been shown to intensify the interaction with the membrane and strengthen the antibacterial effect. uni-tuebingen.deresearchgate.netphys.org

Activity Profile of Enantiomeric Forms

Interestingly, studies on the enantiomeric form of this compound have provided insights into its mode of action. The non-natural enantiomer of this compound has been shown to display equal or similar activity compared to the natural form. nih.govresearchgate.netmcgill.caresearchgate.net This finding suggests the absence of a chiral target protein interaction and instead points towards an interaction with a small molecule or ion, or a membrane-based mechanism that is not highly stereospecific. researchgate.netphys.org This is consistent with the proposed mechanism of action involving membrane potential dissipation through proton translocation or the formation of channel structures in lipid membranes. nih.govresearchgate.netphys.orgresearchgate.netresearchgate.netresearchgate.net However, one source indicates that the enantiomer of this compound does not have antibacterial activity, which contradicts other findings biosynth.com. The consensus from multiple sources indicates similar activity for the enantiomer. nih.govresearchgate.netmcgill.caresearchgate.net

Rational Design and Development of Enhanced Derivatives

Rational design strategies aim to create this compound derivatives with improved potency, stability, or other desirable properties. This involves targeted modifications based on the understanding of how structural changes influence antimicrobial activity and mechanism of action.

Amino Acid Substitution Scanning and Modification Strategies

Amino acid substitution scanning is a key technique used to identify residues critical for this compound's activity and those amenable to modification. Studies involving the replacement of specific amino acids have provided valuable insights into SAR. For instance, variations at positions such as Val², Trp³, and Leu⁴ have been explored. acs.orgresearchgate.netfigshare.com Replacing D-Val² with D-Ala² has been shown to reduce activity against MRSA by 8-fold.

Data from amino acid substitution studies highlight the importance of specific residues for maintaining potent antimicrobial activity.

Original Amino AcidPositionSubstitutionEffect on MRSA Activity (vs. Wild-Type)Source
D-Val2D-Ala8-fold reduction (MIC 16 µg/mL vs. 2 µg/mL)
L-Trp35-FluorotryptophanEnhances cytoplasmic membrane depolarization by 40%
D-Leu4D-IleImproves serum stability (t₁/₂ = 4.2 hours vs. 1.8 hours)
D-Val6D-Trp2-fold improved biological activity acs.orgresearchgate.netfigshare.com

These findings indicate that while some substitutions are tolerated or can even enhance specific properties like stability or membrane interaction, others significantly diminish antimicrobial potency, underscoring the delicate balance of the this compound structure.

Generation of Cationic this compound Derivatives

Inspired by the membrane-disrupting mechanism of action of cationic antimicrobial peptides (AMPs), researchers have explored the generation of cationic this compound derivatives. acs.org Introducing positive charges is a common strategy to enhance the interaction of peptides with the negatively charged bacterial membrane, potentially leading to improved membrane depolarization and bactericidal activity. acs.orgfrontiersin.orgmdpi.com

A combinatorial modification strategy involving in situ modification of tryptophan and site-directed mutagenesis to replace specific amino acids with lysine (B10760008) has been employed to transform this compound into a cationic cyclic peptide antibiotic. acs.orgresearcher.lifenih.gov These cationized derivatives have been found to be easier to synthesize and purify compared to the parent cyclic peptide. acs.org Screening of these derivatives against S. aureus, E. coli, and C. albicans has shown that some cationic variants exhibit antimicrobial activity against Gram-positive bacteria. acs.org For example, compound WK6 was identified as a potent membrane-active antibiotic with rapid bactericidal activity and low resistance development potential, demonstrating therapeutic efficacy in murine models of MRSA infection. researcher.lifenih.gov

Integration of Non-Natural Amino Acids for Functional Diversification

The incorporation of non-natural amino acids into the this compound structure is another strategy to expand its chemical diversity and potentially improve its properties. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net This approach allows for the introduction of novel functional groups or altered stereochemistry that can influence factors such as proteolytic stability, membrane interaction, or target specificity. frontiersin.org

The integration of non-natural aromatic amino acids at specific positions, such as L-Trp³, has been explored, revealing structural imperatives for activity. acs.orgresearchgate.netfigshare.com The incorporation of moieties like extra tryptophan or propargyl groups further diversifies this class of thiazolidine cyclopeptides. nih.govresearchgate.netnih.govresearchgate.net For instance, the build-in of a tryptophan moiety has been reported to reduce the minimum inhibitory concentration (MIC) to half of the original value. uni-tuebingen.de The use of non-natural amino acids like propargylglycine has also been explored, which can facilitate further modifications such as surface immobilization of the antibiotic. uni-tuebingen.deuni-tuebingen.de

This compound is a novel antibiotic compound produced by the commensal bacterium Staphylococcus lugdunensis, which is commonly found in the human nasal cavity and on the skin. Discovered in 2016, this compound represents a new class of cyclic thiazolidine peptides and has garnered significant attention for its potent activity against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). dzif.denanion.dewikipedia.orgwikipedia.orgnih.govuni-tuebingen.deresearchgate.net Its ecological role within the human microbiome, particularly its antagonistic relationship with S. aureus, highlights its potential significance in maintaining microbial balance and offers insights for future microbiome-based therapeutic strategies. uni-tuebingen.deasm.orgfrontiersin.orgasmblog.orgekfs.deresearchgate.netbiorxiv.orgajol.info

Ecological Role and Microbiome Impact

Competitive Exclusion of Pathogens within the Human Microbiome

Lugdunin contributes to the competitive exclusion of bacterial pathogens within the human microbiome. The production of this antimicrobial peptide by commensal bacteria like S. lugdunensis creates an environment less favorable for the colonization and proliferation of competing pathogens. uni-tuebingen.deasm.orgfrontiersin.orgasmblog.orgresearchgate.netreflectionsipc.com This mechanism is a form of bacterial warfare where one species inhibits the growth of another to maintain its niche. researchgate.net Studies have shown that the presence of this compound-producing S. lugdunensis is associated with a reduced risk of colonization by S. aureus in the human nose. uni-tuebingen.deresearchgate.netasm.orgekfs.deresearchgate.netbiorxiv.org

The mechanism of action of this compound involves disrupting the membrane potential of target bacteria. dzif.denanion.deresearchgate.netresearchgate.net It acts as a protonophore, forming channels in bacterial membranes that facilitate the transport of positively charged hydrogen ions, leading to the dissipation of the membrane potential and consequently, bacterial cell death. dzif.denanion.deresearchgate.net This mode of action is distinct from many conventional antibiotics and may contribute to the observed low frequency of spontaneous resistance mutations against this compound in laboratory settings. dzif.deuni-tuebingen.deresearchgate.net

Research Findings on Competitive Exclusion:

Epidemiological studies have indicated a negative correlation between the presence of S. lugdunensis and S. aureus colonization in the human nose. uni-tuebingen.deasmblog.orgresearchgate.net

In vitro studies have demonstrated the direct bactericidal activity of this compound against various S. aureus strains, including MRSA. wikipedia.orgnih.govuni-tuebingen.deresearchgate.netfrontiersin.org

Animal models of nasal colonization have shown that instillation of this compound-producing S. lugdunensis can significantly reduce S. aureus populations. uni-tuebingen.deasmblog.orgekfs.de

A clinical study with high-risk patients demonstrated that carriers of S. lugdunensis had a six-fold reduced risk of simultaneous S. aureus colonization. uni-tuebingen.deresearchgate.netasm.orgekfs.de

Staphylococcus lugdunensis as a Commensal Antagonist of Staphylococcus aureus

Staphylococcus lugdunensis is a notable example of a commensal bacterium that acts as an antagonist to the pathogen Staphylococcus aureus through the production of this compound. asm.orgfrontiersin.orgresearchgate.net Both species can inhabit the same ecological niche, particularly the human nasal cavity, leading to direct competition for resources and space. uni-tuebingen.deresearchgate.netasm.org The production of this compound by S. lugdunensis provides a significant competitive advantage in this environment. uni-tuebingen.deasm.orgasmblog.org

The antagonism is primarily mediated by this compound's potent antimicrobial activity against S. aureus. wikipedia.orgnih.govuni-tuebingen.deresearchgate.netfrontiersin.org This allows S. lugdunensis to suppress the growth and colonization of S. aureus. uni-tuebingen.deasm.orgfrontiersin.orgasmblog.orgekfs.deresearchgate.netbiorxiv.org While S. lugdunensis is typically present at lower abundances compared to S. aureus in the nose, the efficacy of this compound, potentially in synergy with host-derived antimicrobial peptides, is sufficient to impact S. aureus populations. asm.orgresearchgate.net

Beyond direct antimicrobial action, other mechanisms may contribute to the antagonism between S. lugdunensis and S. aureus. For instance, competition for essential nutrients like iron, potentially mediated by siderophore piracy, has been suggested as a contributing factor to S. lugdunensis's ability to antagonize S. aureus. researchgate.netbiorxiv.org

Data on S. lugdunensis vs. S. aureus Colonization:

Study TypeObservationImpact on S. aureus ColonizationSource
EpidemiologicalPresence of S. lugdunensis in nasal microbiomeReduced risk (approx. 6-fold) uni-tuebingen.deresearchgate.netasm.orgekfs.de
In vitroCo-culture of S. lugdunensis and S. aureusInhibition of S. aureus growth uni-tuebingen.deresearchgate.netfrontiersin.org
Animal ModelNasal instillation of this compound-producing S. lugdunensis in rodentsSignificant reduction in S. aureus uni-tuebingen.deasmblog.orgekfs.de
Clinical StudyS. lugdunensis carriers vs. non-carriers (high-risk patients)6-fold lower risk of co-colonization uni-tuebingen.deresearchgate.netasm.orgekfs.de

Broad Ecological Implications for Human Microbiome Engineering

This compound serves as a compelling example of how commensal bacteria can produce potent antimicrobial compounds that influence the composition of the microbiome by suppressing potential pathogens. uni-tuebingen.deasm.orgfrontiersin.orgasmblog.orgresearchgate.net This highlights the potential of harnessing the natural antagonistic capabilities of commensal microbes for therapeutic purposes, particularly in the context of rising antibiotic resistance. dzif.denanion.dewikipedia.orguni-tuebingen.defrontiersin.orgekfs.de

The concept of using commensal bacteria or their products to displace or inhibit pathogens is a promising area of microbiome engineering. ekfs.deescholarship.org Strategies could involve introducing this compound-producing S. lugdunensis strains as probiotics or developing this compound-based antimicrobial agents. uni-tuebingen.defrontiersin.orgekfs.demicrobiologyresearch.org Understanding the ecological factors that influence this compound production and the establishment of S. lugdunensis in specific body sites is crucial for the success of such interventions. asm.orgresearchgate.netbiorxiv.orgescholarship.orgnih.gov

Furthermore, research into the regulation of this compound biosynthesis, including the identification of regulators like LugR and LugJ and the autoinduction mechanism by this compound itself, provides insights into how the production of this antimicrobial can be controlled within the microbial community. researchgate.netasm.orgnih.gov This knowledge could be leveraged to engineer this compound production for enhanced pathogen control. asm.orgnih.gov

The study of this compound also underscores the importance of considering the complex biotic interactions within the microbiome when developing interventions. researchgate.netbiorxiv.orgescholarship.orgresearchgate.net While this compound is effective against S. aureus, its impact on other commensal bacteria in different body sites needs careful consideration to avoid unintended ecological disturbances. researchgate.netresearchgate.net The potential for synergistic interactions between this compound and host-derived factors, such as antimicrobial peptides, also presents avenues for developing more effective strategies. asm.orgresearchgate.net

The broader implications extend to using ecological principles, such as competitive exclusion and niche manipulation, as frameworks for designing microbiome interventions. reflectionsipc.comescholarship.org By understanding the molecular mechanisms underlying microbial interactions, it may be possible to rationally design and introduce microbes or molecules that can favorably alter the microbiome composition to prevent or treat infections. asm.orgresearchgate.netbiorxiv.orgescholarship.orgnih.gov

Future Research Trajectories

Advanced Structural and Functional Characterization of Biosynthetic Enzymes

Lugdunin is synthesized by a non-ribosomal peptide synthetase (NRPS) system encoded within a 13-gene cluster in S. lugdunensis. mcgill.cawikipedia.org This cluster includes the genes lugABCD, which encode the four NRPS enzymes responsible for assembling the peptide backbone, as well as genes for other enzymes involved in tailoring and export. mcgill.cawikipedia.orgasm.org LugD is identified as the initial NRPS enzyme in the pathway, predicted to initiate synthesis by activating and transferring the first amino acid, cysteine. mcgill.ca

Further research is needed to fully characterize the structure and function of these biosynthetic enzymes. Specific future directions include the structural characterization of key enzymes like LugD through techniques such as X-ray crystallography, including studies with bound substrates like ATP and cysteine. mcgill.ca Functional characterization using assays like pyrophosphate assays and isothermal titration calorimetry can provide insights into enzyme activity and substrate binding. mcgill.ca Generating mutants of these enzymes will also be crucial for exploring the roles of specific domains and residues in both structure and function. mcgill.ca Understanding the detailed mechanisms of these NRPS enzymes and associated tailoring enzymes is vital for potential synthetic biology approaches to produce this compound or novel derivatives more efficiently.

Exploration of Synergistic Potential with Other Antimicrobial Agents

Studies have indicated that this compound can exhibit synergistic activity with other antimicrobial agents, particularly host-derived antimicrobial peptides (AMPs). asm.orgresearchgate.netnih.govresearchgate.net For instance, synergistic killing of S. aureus has been observed when this compound is combined with human cathelicidin (B612621) LL-37 or dermcidin-derived peptides like DCD-1 and DCD-1L. researchgate.netnih.govresearchgate.net This synergy is mechanistically linked to potentiated membrane depolarization. asm.orgnih.gov

Further research is warranted to explore the synergistic potential of this compound with a wider range of antimicrobial agents, including conventional antibiotics and other innate immune factors. Identifying beneficial combinations could lead to more effective treatment strategies, potentially allowing for lower dosages of each compound, which might reduce toxicity and the likelihood of resistance development. Research could involve in vitro checkerboard assays to determine combination indices, as well as in vivo studies in relevant infection models to assess the efficacy of synergistic combinations.

Further Elucidation of Regulatory Networks Controlling this compound Production

The production of this compound by S. lugdunensis is a tightly controlled process. The biosynthetic gene cluster contains putative regulatory genes, including lugR and lugJ. researchgate.netuni-tuebingen.deasm.orgnih.gov Research has shown that LugR and LugJ act as repressors of this compound biosynthesis and export genes, respectively. researchgate.netasm.orgnih.govscilit.com Interestingly, this compound itself appears to act as an inducer, releasing these repressors and promoting its own production in a feed-forward mechanism. researchgate.netuni-tuebingen.deasm.orgnih.gov

Despite these findings, further molecular and bioinformatics investigations are necessary to fully elucidate the complex regulatory networks controlling this compound production and activity. nih.gov This includes understanding the environmental signals that trigger this compound synthesis and how expression of the biosynthetic gene cluster could be optimized for increased yield. nih.gov Research into potential novel gene clusters, ligand enhancers, or inhibitors that might directly or indirectly regulate this compound production is also important. nih.gov A deeper understanding of these regulatory mechanisms could facilitate strategies to enhance this compound production in engineered strains for therapeutic or industrial applications.

Expanding the Therapeutic Potential of the Fibupeptide Class

This compound is the founding member of a new class of cyclic antimicrobial peptides termed fibupeptides, characterized by the presence of a thiazolidine (B150603) moiety. wikipedia.orgdzif.desciencedaily.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net This class of antibiotics has a novel mode of action, primarily acting as cation ionophores that disrupt bacterial membrane potential. dzif.desciencedaily.comasm.orgnih.gov The unique structure and mechanism of action of fibupeptides suggest a potential for reduced cross-resistance with existing antibiotic classes. nih.gov

Expanding the therapeutic potential of the fibupeptide class involves several avenues. This includes the discovery and characterization of other naturally occurring fibupeptides from various microbial sources. Furthermore, the synthesis of novel this compound derivatives and analogs with improved potency, spectrum of activity, or pharmacokinetic properties is a critical area of research. dzif.desciencedaily.comacs.orgnih.govresearcher.life Structure-activity relationship (SAR) studies, building upon the understanding of key structural elements like the thiazolidine moiety and the alternating stereochemistry of amino acids, are essential for rational design of improved fibupeptides. researchgate.net Preclinical and clinical trials are required to evaluate the efficacy and safety of this compound and related fibupeptides for treating multidrug-resistant pathogens. dzif.desciencedaily.com

Novel Applications Beyond Direct Antimicrobial Therapy (e.g., Antifouling Applications)

While the primary focus for this compound has been its direct antimicrobial activity, its properties suggest potential applications beyond traditional therapeutic uses. The membrane-disrupting activity of this compound, particularly its ionophore function, could be leveraged in other contexts. asm.org

One promising area for novel application is in antifouling. Recent research has shown that a cationic this compound derivative, WK6, exhibited potent antifouling capabilities when grafted onto contact lens surfaces, highlighting its potential in implant antifouling applications. acs.orgnih.govresearcher.liferesearcher.life This suggests that this compound and its derivatives could be explored for preventing the formation of biofilms on various surfaces, including medical devices, industrial equipment, and marine structures. Future research should investigate the efficacy of this compound-based coatings or materials in preventing biofilm formation by a range of microorganisms and assess their stability and longevity in different environments. The mechanism by which this compound exerts antifouling effects, whether solely through antimicrobial action or also through inhibiting adhesion or other processes, warrants further investigation.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for initial investigations into Lugdunin’s mechanism of action against MRSA?

  • Begin with in vitro antimicrobial susceptibility testing (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against MRSA strains .
  • Use fluorescent probes (e.g., DiSC3(5)) to measure disruptions in bacterial membrane potential, as this compound’s primary mechanism involves ion transport interference .
  • Validate findings with control experiments using membrane potential stabilizers (e.g., carbonyl cyanide m-chlorophenyl hydrazine) to confirm specificity.

Q. How should researchers design synthesis protocols for this compound derivatives to explore structure-activity relationships?

  • Employ solid-phase peptide synthesis (SPPS) or heterologous expression systems to generate this compound analogs with modifications to its thiazolidine ring or hydrocarbon tail .
  • Purify derivatives using reverse-phase HPLC and confirm structural integrity via NMR and high-resolution mass spectrometry (HRMS) .
  • Test derivatives for bioactivity using standardized MIC assays and cytotoxicity screens against mammalian cell lines.

Q. What are the critical steps for conducting a literature review on this compound’s discovery and current research gaps?

  • Use databases like PubMed and SciFinder with search terms such as “this compound AND MRSA” or “thiazolidine antibiotics.” Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .
  • Organize findings into categories: biosynthesis pathways, structural analogs, and resistance mechanisms. Identify gaps, such as limited in vivo efficacy data or pharmacokinetic studies .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported efficacy of this compound derivatives across bacterial strains?

  • Standardize variables: Use identical bacterial strains (e.g., ATCC reference strains), growth media (e.g., Mueller-Hinton broth), and incubation conditions .
  • Perform dose-response assays with triplicate technical replicates and statistical analysis (e.g., ANOVA with post-hoc tests) to account for variability .
  • Compare results with published data using meta-analysis tools, adjusting for methodological differences (e.g., agar dilution vs. broth microdilution) .

Q. What strategies optimize the identification of this compound’s molecular targets in bacterial membranes?

  • Use proteomic approaches (e.g., affinity chromatography with immobilized this compound) to isolate membrane-bound proteins interacting with the compound .
  • Validate targets via gene knockout studies in Staphylococcus aureus to assess changes in susceptibility .
  • Employ molecular dynamics simulations to model this compound’s interaction with lipid bilayers and ion channels .

Q. How should researchers address discrepancies in MIC values reported for this compound across studies?

  • Re-evaluate experimental parameters: inoculum size, pH of media, and compound solubility (e.g., using DMSO vs. aqueous solutions) .
  • Perform cross-laboratory reproducibility studies with shared protocols and reference strains .
  • Publish raw data and detailed methodologies in open-access repositories to enable direct comparisons .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s biofilm inhibition assays?

  • Use non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed. For time-dependent biofilm formation, apply repeated-measures ANOVA .
  • Normalize data to untreated controls and report percentage inhibition with 95% confidence intervals.

Q. How can researchers validate this compound’s selectivity for bacterial membranes over mammalian cells?

  • Conduct hemolysis assays with red blood cells and cytotoxicity tests (e.g., MTT assay) on human keratinocytes .
  • Compare this compound’s IC50 values for bacterial and mammalian cells to calculate selectivity indices.

Key Recommendations

  • Collaboration: Partner with microbiologists and computational chemists to explore resistance mechanisms and optimize derivative design .
  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance: Follow institutional biosafety protocols for handling antibiotic-resistant pathogens .

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